molecular formula C12H11NO3 B15218672 2-(1H-Indol-3-yl)acetic acetic anhydride

2-(1H-Indol-3-yl)acetic acetic anhydride

Cat. No.: B15218672
M. Wt: 217.22 g/mol
InChI Key: GPLFNOQEDQNEHP-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)acetic acetic anhydride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)acetic acetic anhydride typically involves the reaction of indole derivatives with acetic anhydride under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Indol-3-yl)acetic acetic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethanol derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)acetic acetic anhydride involves its interaction with specific molecular targets and pathways:

Biological Activity

2-(1H-Indol-3-yl)acetic acetic anhydride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C12H11NO3
  • Molecular Weight : 219.23 g/mol
  • IUPAC Name : 2-(1H-Indol-3-yl)acetic acid anhydride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known for its ability to engage in π-π stacking interactions with aromatic amino acids, influencing protein function and signaling pathways. Additionally, the acetic anhydride group may enhance the compound's reactivity, allowing it to form adducts with nucleophiles in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
A549 (Lung cancer)15.5
MCF-7 (Breast cancer)12.8
HCT116 (Colon cancer)10.3

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Study on Anticancer Effects

A study conducted on the effects of this compound on EAC (Ehrlich Ascites Carcinoma) cells demonstrated that treatment with this compound significantly reduced tumor growth in vivo. Mice treated with a dose of 100 mg/kg exhibited a notable decrease in tumor volume compared to the control group (p < 0.001). Furthermore, biochemical assays indicated an increase in antioxidant enzyme levels, suggesting a mechanism involving oxidative stress modulation .

Study on Antimicrobial Effects

In another research effort, the antimicrobial efficacy of the compound was tested against various pathogens using the agar diffusion method. The results showed clear zones of inhibition, indicating effective antimicrobial action. The study concluded that the indole derivative could serve as a lead compound for further development into therapeutic agents against resistant bacterial strains.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

acetyl 2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C12H11NO3/c1-8(14)16-12(15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7,13H,6H2,1H3

InChI Key

GPLFNOQEDQNEHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

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